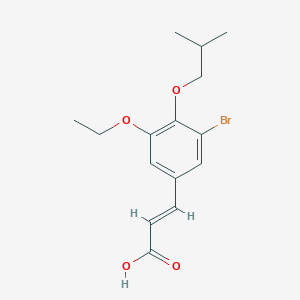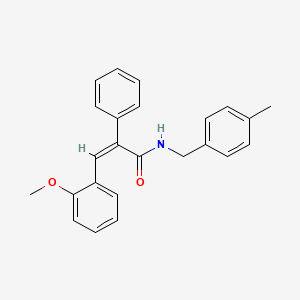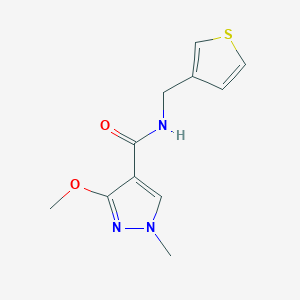
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid, also known as BEIA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of phenylacrylic acids and has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid may exert its therapeutic effects by modulating various signaling pathways in the body. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to inhibit the activity of several enzymes and transcription factors that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
実験室実験の利点と制限
One of the advantages of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in lab experiments is its high purity and stability. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is its potential toxicity. Further studies are needed to determine the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in humans.
将来の方向性
There are several future directions for the study of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid. One area of research is the development of more potent and selective (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid analogs. Another area of research is the investigation of the potential use of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid in the treatment of neurodegenerative diseases. Finally, the safety and toxicity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid need to be further investigated in order to determine its potential use as a therapeutic agent.
合成法
The synthesis of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid involves the reaction of 3-bromo-5-ethoxy-4-isobutoxyphenylboronic acid with ethyl acrylate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base. The product is obtained in good yield and high purity.
科学的研究の応用
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO4/c1-4-19-13-8-11(5-6-14(17)18)7-12(16)15(13)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWEHULFISUOW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)
![1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2640276.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)

![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)


![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2640292.png)